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molecular formula C8H9NO3 B1294207 4-Ethyl-2-nitrophenol CAS No. 56520-98-0

4-Ethyl-2-nitrophenol

Cat. No. B1294207
M. Wt: 167.16 g/mol
InChI Key: NKWRRUKHBWTRPY-UHFFFAOYSA-N
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Patent
US04859661

Procedure details

To a stirred mixture of 130 ml of water, 130 ml of ether, 7.66 g of sodium nitrate and 10.0 g of 4-ethylphenol was added 13 ml of concentrated hydrochloric acid, and the reaction was continued at room temperature for 3 days. To the reaction mixture was added 300 ml of water and the mixture was extracted with 500 ml of ether. The extract was washed with water, then a brine and dried with anhydrous sodium sulfate. The drying agent was filtered off and the solvent was distilled away under reduced pressure to give 13.0 g of 4-ethyl-2-nitrophenol.
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
7.66 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-])=[O:2].[Na+].[CH2:6]([C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1)[CH3:7].Cl>O.CCOCC>[CH2:6]([C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[C:10]([N+:1]([O-:4])=[O:2])[CH:9]=1)[CH3:7] |f:0.1|

Inputs

Step One
Name
Quantity
13 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
7.66 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)O
Name
Quantity
130 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
130 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 500 ml of ether
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a brine and dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away under reduced pressure

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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